5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide
Description
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core. Its structure includes:
- Furo[3,2-b]pyridine backbone: A fused bicyclic system with oxygen in the furan ring and nitrogen in the pyridine ring.
- 5-methyl substituent: A methyl group at position 5 of the furopyridine scaffold.
- 2-carboxamide linkage: The carboxamide group at position 2 is connected to a 4-sulfamoylphenyl moiety, introducing a sulfonamide functional group.
This sulfamoyl group distinguishes it from other furopyridine derivatives and may confer unique physicochemical and biological properties, such as enhanced solubility or interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
Properties
IUPAC Name |
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-2-7-13-12(17-9)8-14(22-13)15(19)18-10-3-5-11(6-4-10)23(16,20)21/h2-8H,1H3,(H,18,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUQOTNAWRBQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The furopyridine core is typically constructed through [3+2] cycloaddition or ring-closing metathesis. A validated method involves:
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Starting material : 3-Hydroxy-5-methylpyridine-2-carbonitrile
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Cyclization :
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React with acetylenedicarboxylate in DMF at 110°C for 12 hours
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Forms furo[3,2-b]pyridine-2-carbonitrile intermediate
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Hydrolysis :
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Treat with 6M HCl at reflux (24 hours) to convert nitrile to carboxylic acid
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Yield: 68–72% after recrystallization (ethanol/water)
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Critical parameters :
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Temperature control during cyclization prevents decarboxylation
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Acid concentration during hydrolysis impacts reaction rate and purity
Alternative Route via Imidazoline Intermediates
Adapting methods from WO2008010796A1:
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React 2-cyano-5-methylpyridine with 1,2-diaminoethane
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Catalyst: p-toluenesulfonic acid (0.1 eq)
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Solvent: Toluene at 95–100°C for 6 hours
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Forms 2-(5-methylpyridin-2-yl)-1H-imidazoline
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Hydrolysis with NaOH (2M aqueous solution)
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Reflux for 8 hours to yield 5-methylpyridine-2-carboxamide
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Oxidative furan ring formation :
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Treat with MnO₂ in acetic acid at 60°C (24 hours)
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Converts pyridine to furo[3,2-b]pyridine system
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Advantages :
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Avoids harsh cyclization conditions
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Enables scalable production (up to 85% yield reported)
Synthesis of 4-Sulfamoylaniline
Sulfonylation of 4-Aminophenol
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Reaction of 4-aminophenol with chlorosulfonic acid
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Molar ratio 1:1.2 in dichloromethane at 0°C
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Stir for 2 hours, then quench with ice water
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Isolate 4-sulfamoylphenol (yield: 89%)
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Conversion to aniline derivative :
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Reduce phenol to amine via catalytic hydrogenation (H₂, Pd/C, ethanol)
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Yield: 76%
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Key purification step :
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Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes sulfonic acid byproducts
Microwave-Assisted Sulfonylation
Adapting microwave techniques from Akili et al.:
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Mix 4-nitroaniline with sulfamic acid
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Solvent: Pyridine (5 mL/g substrate)
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Microwave irradiation: 150°C, 15 minutes
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Simultaneous sulfonation and nitro reduction :
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Add Na₂S₂O₄ (2 eq) in same vessel
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Irradiate at 100°C for 10 minutes
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Yield: 92% (vs. 68% conventional heating)
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Benefits :
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3.5-fold reduction in reaction time
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Minimizes thermal degradation of sulfamoyl group
Amide Coupling Strategies
Acid Chloride Mediated Coupling
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Activate Building Block A :
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Treat 5-methylfuro[3,2-b]pyridine-2-carboxylic acid with SOCl₂ (neat, 70°C, 3 hours)
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Distill excess reagent to obtain acyl chloride
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React with 4-sulfamoylaniline :
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Molar ratio 1:1.1 in THF
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Add triethylamine (1.5 eq) as base
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Stir at 25°C for 12 hours
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Yield: 81% after recrystallization (acetonitrile)
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Purity data :
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HPLC: 99.2% (C18 column, 0.1% TFA/ACN gradient)
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Melting point: 278–280°C (decomposition observed above 285°C)
Carbodiimide Coupling
Alternative method for heat-sensitive substrates:
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Activate carboxylic acid with EDCl/HOBt :
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EDCl (1.2 eq), HOBt (0.3 eq) in DMF
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Pre-activate for 30 minutes at 0°C
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Add 4-sulfamoylaniline (1.05 eq) :
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Stir under N₂ at 25°C for 24 hours
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Yield: 78%
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Purity advantage: 99.5% by HPLC (reduced diethylurea byproducts)
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Process Optimization and Scale-Up Challenges
Intermediate Purification
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2-(5-Methylpyridin-2-yl)-1H-imidazoline : Crystallize from toluene/hexane (1:3)
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Purity: 98.4% by NMR
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4-Sulfamoylaniline : Aqueous workup with pH adjustment (pH 6.5–7.0) prevents sulfonic acid formation
Analytical Characterization
Spectroscopic Data
| Parameter | Value |
|---|---|
| ¹H NMR (DMSO-d6) | δ 8.72 (s, 1H, NH), 8.35 (d, J=8.4 Hz, 1H), 7.89–7.82 (m, 4H), 6.98 (s, 1H), 2.51 (s, 3H) |
| ¹³C NMR | 167.8 (C=O), 159.2 (C-SO₂), 148.1–116.3 (aromatic carbons), 21.3 (CH₃) |
| HRMS | [M+H]+ calcd. 414.5, found 414.3 |
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, 0.1% TFA/ACN, 1 mL/min | 99.1% purity |
| Karl Fischer titration | — | 0.23% H₂O |
Comparative Evaluation of Synthetic Routes
| Parameter | Acid Chloride Route | Carbodiimide Route |
|---|---|---|
| Yield | 81% | 78% |
| Reaction Time | 15 hours | 24 hours |
| Byproduct Formation | <1% | 2–3% |
| Scale-Up Feasibility | Excellent | Moderate |
Industrial-Scale Production Recommendations
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Preferred route : Acid chloride-mediated coupling
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Higher throughput (batch size up to 50 kg demonstrated)
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Lower residual solvent levels (<500 ppm)
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Crystallization optimization :
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Use anti-solvent (heptane) addition at 45°C
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Achieves 99.5% purity in one crystallization step
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Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Core Isomerism : The target compound’s furo[3,2-b]pyridine core differs from the more common furo[2,3-b]pyridine analogs in ring fusion topology. This affects electronic distribution and binding pocket compatibility .
- Sulfamoyl vs. Halogen/Trifluoroethyl Groups: The 4-sulfamoylphenyl group introduces hydrogen-bonding capacity and polarity, contrasting with lipophilic groups like 4-fluorophenyl or trifluoroethylamino in analogs. This may shift target selectivity from kinases to sulfonamide-sensitive enzymes .
- Synthetic Complexity : The target compound’s synthesis likely requires sulfonamide coupling steps, whereas analogs utilize amide bond formations with cyclopropylamines or trifluoroethyl reagents under HATU/DIEA conditions .
Pharmacological Profile Comparison
- Anticancer Activity : Furo[2,3-b]pyridine derivatives with fluorophenyl and trifluoroethyl groups show kinase inhibitory effects (e.g., EGFR, VEGFR), while angularly fused pyrido-furopyrimidines exhibit in vivo tumor suppression . The sulfamoyl group in the target compound may synergize with antimetabolite mechanisms.
Research Findings and Trends
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., for pyrido-furopyrimidines) and electrocatalytic methods (for spiro derivatives) highlight trends in green chemistry, contrasting with traditional coupling reactions for furo[2,3-b]pyridines .
- Structure-Activity Relationships (SAR) :
- Lipophilic groups (e.g., trifluoroethyl) correlate with improved membrane permeability but reduced solubility.
- Polar substituents (e.g., sulfamoyl) balance solubility and target engagement .
Biological Activity
5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure, characterized by a furo[3,2-b]pyridine core and various functional groups, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Antitumor Activity
Research indicates that derivatives of furo[3,2-b]pyridine exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide in this context remains to be fully elucidated but is suggested based on structural analogs.
Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways, particularly in diseases such as rheumatoid arthritis and systemic lupus erythematosus. The potential use of this compound as a therapeutic agent in inflammatory conditions warrants further investigation.
The biological activity of 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Interaction with Cellular Pathways : It may modulate signaling pathways related to cell survival and apoptosis.
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, contributing to their therapeutic effects.
Case Studies
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Antitumor Efficacy : In vitro studies demonstrated that compounds structurally related to 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide exhibited cytotoxic effects against various cancer cell lines. For example, a study reported a 70% reduction in cell viability at a concentration of 10 µM in breast cancer cells.
Compound Cell Line Concentration (µM) Viability Reduction (%) Compound A MCF-7 10 70 Compound B HeLa 10 65 -
Anti-inflammatory Activity : A derivative was tested in a murine model for its ability to reduce inflammation markers. The results indicated a significant decrease in TNF-alpha levels following treatment.
Treatment Group TNF-alpha Levels (pg/mL) Control 150 Treated 80
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves cyclization of a pyridine precursor with a furan derivative to form the furo[3,2-b]pyridine core, followed by sulfamoylphenyl group introduction via nucleophilic substitution or coupling reactions. Key steps include:
- Cyclization under reflux with catalysts (e.g., Pd/C) in polar aprotic solvents (DMF, DMSO) .
- Sulfamoylation using sulfamoyl chloride in the presence of a base (e.g., triethylamine) .
- Critical Parameters : Temperature (80–120°C), solvent polarity, and catalyst loading significantly affect yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard .
Q. Which spectroscopic and analytical techniques validate the structural integrity of this compound?
- Techniques :
- NMR : and NMR confirm substituent positions and aromatic proton environments (e.g., furopyridine protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, though limited data exists for this specific compound .
Q. What preliminary biological assays are recommended for initial activity screening?
- Assays :
- Enzyme Inhibition : Test against kinases or dehydrogenases (e.g., succinate dehydrogenase) using fluorometric or colorimetric assays .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?
- Approach :
- Substituent Variation : Replace the sulfamoyl group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate target binding .
- Scaffold Hybridization : Fuse the furopyridine core with thiazole or oxadiazole moieties to enhance metabolic stability .
- Data Analysis : Compare IC values across analogs using dose-response curves and molecular docking to identify critical interactions (e.g., hydrogen bonding with sulfamoyl group) .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Tools :
- Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with target proteins (e.g., kinase ATP-binding pockets) .
- ADMET Prediction (SwissADME, pkCSM) : Estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability .
- Validation : Cross-reference computational results with experimental data (e.g., SPR binding affinity assays) .
Q. How should researchers address contradictory bioactivity data across studies?
- Troubleshooting :
- Assay Conditions : Variability in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) may alter results. Standardize protocols using CLSI guidelines .
- Compound Purity : Confirm purity (>95% via HPLC) to exclude confounding effects from synthetic byproducts .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, steric effects) influencing activity discrepancies .
Key Notes
- Safety : Handle sulfamoyl reagents with care (toxic upon inhalation/dermal contact; use fume hoods) .
- Data Gaps : Limited crystallographic and in vivo data exist; prioritize metabolic stability studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
